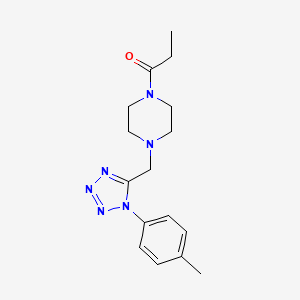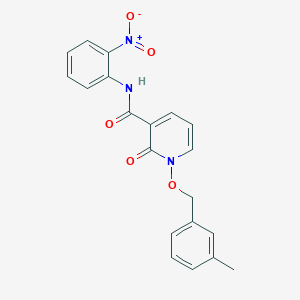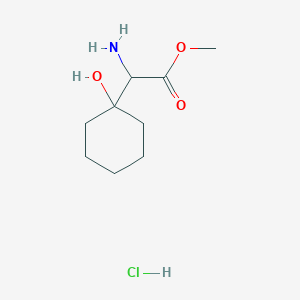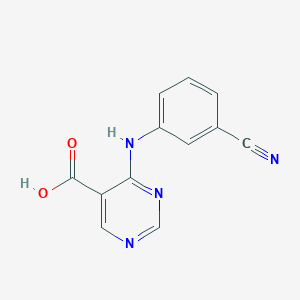![molecular formula C19H25N3O2 B2456602 N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide CAS No. 1241623-97-1](/img/structure/B2456602.png)
N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential as a pharmacological tool in scientific research. CCPA belongs to the class of adenosine A1 receptor agonists and has been shown to have a high affinity for these receptors. In
Mécanisme D'action
N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide exerts its pharmacological effects by binding to and activating adenosine A1 receptors. Activation of these receptors leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in neurotransmitter release and neuronal excitability. This compound has also been shown to have anti-inflammatory effects, which may be mediated by inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of sleep-wake cycles, pain perception, and cardiovascular function. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and epilepsy. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide has several advantages as a pharmacological tool in scientific research. It has a high affinity for adenosine A1 receptors, making it a useful tool for investigating the role of these receptors in various physiological processes. This compound is also highly selective for adenosine A1 receptors, minimizing off-target effects. However, this compound has several limitations. It has a short half-life in vivo, making it difficult to use in long-term studies. Additionally, this compound is not orally bioavailable, requiring administration through intravenous or intraperitoneal injection.
Orientations Futures
There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide. One area of interest is the development of more potent and selective adenosine A1 receptor agonists. Additionally, the use of this compound in combination with other pharmacological agents may enhance its therapeutic potential. Finally, further investigation into the anti-inflammatory effects of this compound may lead to the development of novel treatments for inflammatory diseases.
Méthodes De Synthèse
N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide can be synthesized through a multistep process involving the reaction of 2-(cyclopentyloxy)aniline with 1-bromo-1-cyanocyclopentane, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography and recrystallization to obtain a white solid with a high degree of purity.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide has been widely used as a pharmacological tool in scientific research due to its high affinity for adenosine A1 receptors. Adenosine A1 receptors are found in the central nervous system and are involved in a variety of physiological processes, including sleep regulation, pain perception, and cardiovascular function. This compound has been shown to modulate these processes and has been used in studies investigating the role of adenosine A1 receptors in various disease states, including Parkinson's disease, epilepsy, and ischemia-reperfusion injury.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-cyclopentyloxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c20-14-19(11-5-6-12-19)22-18(23)13-21-16-9-3-4-10-17(16)24-15-7-1-2-8-15/h3-4,9-10,15,21H,1-2,5-8,11-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBVMGRCMNYBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2NCC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine](/img/structure/B2456522.png)



![4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-2-oxido-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2456532.png)
![N-(3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2456533.png)




![6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2456541.png)